molecular formula C9H13N3O3 B6635517 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid

Cat. No.: B6635517
M. Wt: 211.22 g/mol
InChI Key: IXLZQLPMBJRQLL-UHFFFAOYSA-N
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Description

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid is a compound that features an imidazole ring, which is a five-membered ring containing two nitrogen atoms

Properties

IUPAC Name

4-[(1-methylimidazole-4-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-12-5-7(11-6-12)9(15)10-4-2-3-8(13)14/h5-6H,2-4H2,1H3,(H,10,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLZQLPMBJRQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)NCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid typically involves the formation of the imidazole ring followed by the attachment of the butanoic acid moiety. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and involves proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The imidazole ring can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to activate the imidazole ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the carbonyl group can yield the corresponding alcohol.

Scientific Research Applications

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, affecting the activity of enzymes or receptors. The carbonyl group can also interact with nucleophiles, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole-4-carboxylic acid: Similar structure but lacks the butanoic acid moiety.

    4-Methylimidazole: Contains a methyl group instead of the carbonyl and amino groups.

    Imidazole-4-carboxylic acid: Similar structure but without the methyl group.

Uniqueness

4-[(1-Methylimidazole-4-carbonyl)amino]butanoic acid is unique due to the combination of the imidazole ring with the butanoic acid moiety. This structure allows it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs .

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